

An In-depth Technical Guide to Tert-butyl-(3-iodopropoxy)-dimethylsilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl-(3-iodopropoxy)-dimethylsilane*

Cat. No.: *B115104*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tert-butyl-(3-iodopropoxy)-dimethylsilane**, a key reagent in organic synthesis. The document details its chemical structure, physical and chemical properties, a representative synthesis protocol, and its applications, particularly in the realm of medicinal chemistry and drug development.

Chemical Identity and Properties

Tert-butyl-(3-iodopropoxy)-dimethylsilane is an organosilicon compound recognized for its utility as a protective group for alcohols and as a versatile building block in the synthesis of more complex molecules.^[1] Its chemical structure features a bulky tert-butyldimethylsilyl (TBDMS) ether group linked to a propyl iodide chain.

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₂₁ IOSi	[1] [2]
Molecular Weight	300.26 g/mol	[3]
CAS Number	78878-05-4	[2] [3]
IUPAC Name	tert-butyl(3-iodopropoxy)dimethylsilane	[3]
Synonyms	1-ldo-3-[(tert-butyldimethylsilyl)oxy]propane, TBDMS-O-(CH ₂) ₃ -I	[1]
Appearance	Colorless to light yellow liquid or oil	[1] [4]
Boiling Point	234.1 ± 23.0 °C at 760 mmHg (Predicted)	[3]
Density	1.261 ± 0.06 g/cm ³ (Predicted)	[1]
Solubility	Soluble in organic solvents such as chloroform, ethyl acetate, ethanol, and dimethylformamide.	[1]
InChI Key	KTJOZDBANQOLHP-UHFFFAOYSA-N	[3] [5]
SMILES	CC(C)(C)--INVALID-LINK--(C)OCCC	

Chemical Structure

The structure of **Tert-butyl-(3-iodopropoxy)-dimethylsilane** is depicted below, illustrating the connectivity of the tert-butyl, dimethylsilyl, propoxy, and iodo moieties.

Chemical structure of **Tert-butyl-(3-iodopropoxy)-dimethylsilane**.

Experimental Protocols

A common method for the preparation of **Tert-butyl-(3-iodopropoxy)-dimethylsilane** involves a two-step procedure starting from 3-(tert-butyldimethylsilyloxy)propan-1-ol.[1] The hydroxyl group is first converted to a good leaving group, such as a mesylate, which is subsequently displaced by iodide. A detailed representative protocol is provided below.[4]

Step 1: Mesylation of 3-(tert-butyldimethylsilyloxy)propan-1-ol

- To a solution of 3-(tert-butyldimethylsilyloxy)propan-1-ol (1 equivalent) in dry dichloromethane (CH_2Cl_2) is added triethylamine (1.5 equivalents).
- The mixture is cooled to 0 °C in an ice bath.
- Methanesulfonyl chloride (1.5 equivalents) is added dropwise to the cooled solution.
- The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
- The solvent is removed under reduced pressure.
- The residue is taken up in ethyl acetate and washed successively with 1 M HCl, saturated NaHCO_3 solution, and brine.
- The organic layer is dried over anhydrous Na_2SO_4 , filtered, and concentrated to yield the crude mesylate, which can be used in the next step without further purification.

Step 2: Iodination

- The crude mesylate from the previous step is dissolved in dry acetone.
- Sodium iodide (5 equivalents) is added to the solution.
- The reaction mixture is heated to reflux at 65 °C for 30 minutes.
- After cooling to room temperature, the mixture is diluted with ethyl acetate.
- The organic solution is washed with $\text{Na}_2\text{S}_2\text{O}_3$ solution to quench any remaining iodine, followed by a brine wash.

- The organic layer is dried over anhydrous Na_2SO_4 , filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography (petroleum ether/ethyl acetate gradient) to afford **Tert-butyl-(3-iodopropoxy)-dimethylsilane** as a colorless to pale yellow oil.[4]

[Click to download full resolution via product page](#)

Synthetic workflow for **Tert-butyl-(3-iodopropoxy)-dimethylsilane**.

The structure and purity of the synthesized **Tert-butyl-(3-iodopropoxy)-dimethylsilane** can be confirmed by standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for structural elucidation. While specific spectral data for this exact compound is not readily available in the public domain, related compounds show characteristic signals.[4] For instance, the tert-butyl protons typically appear as a singlet around δ 0.89 ppm, and the dimethylsilyl protons as a singlet around δ 0.05 ppm in ^1H NMR (CDCl_3). The methylene protons adjacent to the oxygen, the central methylene, and the methylene adjacent to the iodine would appear as distinct multiplets. In ^{13}C NMR, the carbons of the TBDMS group and the propyl chain would have characteristic chemical shifts.
- Mass Spectrometry (MS): The molecular weight and fragmentation pattern can be determined by techniques such as GC-MS or ESI-MS.
- Infrared (IR) Spectroscopy: The presence of C-H, C-O, and Si-C bonds can be confirmed by their characteristic absorption bands.

Full spectral data can often be accessed through specialized databases such as SpectraBase.
[5]

Applications in Research and Drug Development

Tert-butyl-(3-iodopropoxy)-dimethylsilane is a valuable bifunctional molecule in organic synthesis.

- Protecting Group Chemistry: The TBDMS ether is a robust protecting group for alcohols, stable to a wide range of reaction conditions but easily cleaved with fluoride reagents (e.g., TBAF). This allows for selective reactions at other sites of a molecule.[1]
- Alkylation Reactions: The iodo group serves as an excellent leaving group in nucleophilic substitution reactions. This enables the introduction of the protected hydroxypropyl chain into various molecules, which is a common motif in many biologically active compounds.
- Synthesis of Complex Molecules: This reagent is employed in the multi-step synthesis of natural products and pharmaceutical agents where a protected hydroxyl group and a reactive alkyl iodide are required for sequential bond formations.

Safety and Handling

Tert-butyl-(3-iodopropoxy)-dimethylsilane is a flammable liquid and is classified as toxic.[1] [3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[1] It is important to avoid contact with skin and eyes and to prevent inhalation of vapors. The compound should be stored in a cool, dry place, away from heat and sources of ignition, and under an inert atmosphere.[3] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. iodochem.com [iodochem.com]
- 3. tert-Butyl(3-iodopropoxy)dimethylsilane | 78878-05-4 [sigmaaldrich.com]
- 4. rsc.org [rsc.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tert-butyl-(3-iodopropoxy)-dimethylsilane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b115104#chemical-structure-of-tert-butyl-3-iodopropoxy-dimethylsilane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com